

Unraveling the Potency of RORyt Inverse Agonists: An In Vitro Comparative Guide

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Compound of Interest

Compound Name: Vimirogant

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The Retinoic acid-related orphan receptor gamma t (RORyt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation of pro-inflammatory Th17 cells. The subsequent development of small molecule inverse agonists targeting RORyt has shown promise, yet a clear, comparative understanding of their in vitro potency is essential for advancing research and development in this field. This guide provides an objective comparison of the in vitro performance of various RORyt inverse agonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Comparative In Vitro Potency of RORyt Inverse Agonists

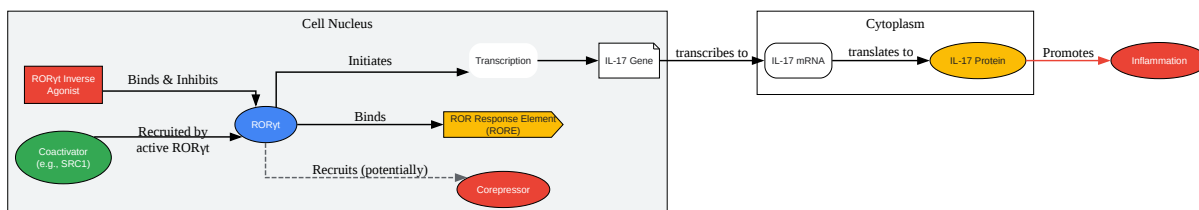
The following table summarizes the in vitro potency (IC50/EC50 in nM) of several prominent RORyt inverse agonists across three key assays: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a cellular reporter gene assay, and a functional assay measuring the inhibition of IL-17A secretion from human primary Th17 cells. This head-to-head comparison allows for a direct assessment of their relative efficacy.

Compound Name	TR-FRET (IC50, nM)	Reporter Gene Assay (IC50/EC50, nM)	IL-17A Inhibition (IC50, nM)
BMS-986251	-	12[1]	24 (hWB)[1]
VTP-43742	-	-	-
GSK805	-	-	-
TAK-828F	1.9 (binding)	6.1	>90% inhibition at 100 nM
SR2211	-	~1000	~50% inhibition at 100 nM
XY018	-	~5000	~30% inhibition at 100 nM
TMP778	-	-	Potent inhibition
TMP920	-	-	Potent inhibition

hWB: human Whole Blood assay. Data for VTP-43742 and GSK805 in these specific comparative assays were not readily available in the public domain. The inhibition percentages for TAK-828F, SR2211, and XY018 are for IL17a mRNA expression in mouse Th17 cells.[2]

RORyt Signaling Pathway and Mechanism of Inverse Agonists

RORyt is a transcription factor that, upon binding to its response elements (ROREs) on DNA, recruits coactivators to initiate the transcription of target genes, most notably IL-17A and IL-17F. These cytokines are pivotal in the inflammatory cascade. RORyt inverse agonists function by binding to the ligand-binding domain (LBD) of the RORyt protein, inducing a conformational change that prevents the recruitment of coactivators and may even recruit corepressors. This action effectively silences the transcriptional activity of RORyt, leading to a downstream reduction in Th17 cell differentiation and IL-17 production.

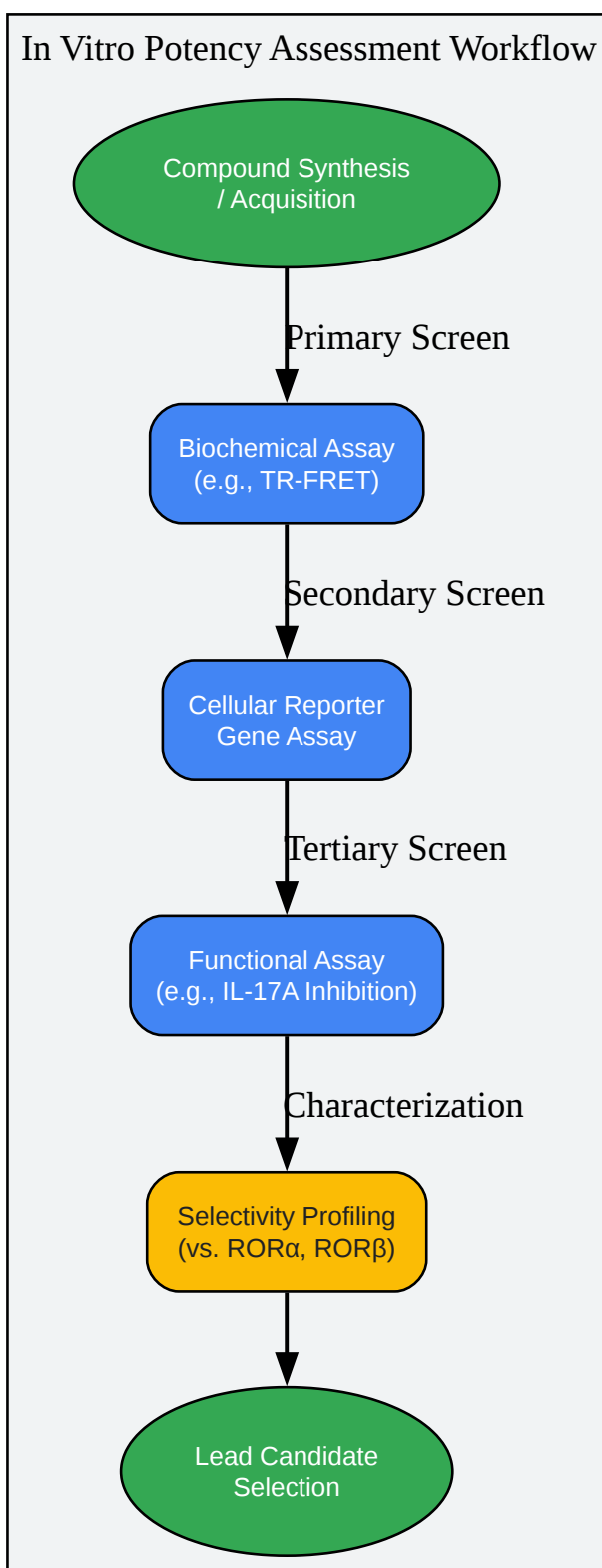


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RORyt signaling pathway and the inhibitory action of inverse agonists.

Experimental Workflow for In Vitro Potency Assessment

The evaluation of RORyt inverse agonist potency typically follows a tiered approach, starting from biochemical assays to more complex cell-based and functional assays. This workflow ensures a comprehensive characterization of the compound's activity.



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- 2. researchgate.net [researchgate.net]
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